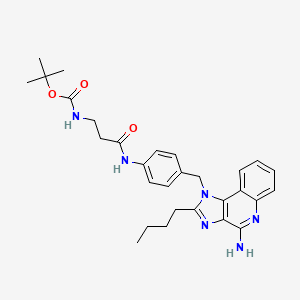
Paquinimod-d5-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paquinimod-d5-1, also known as ABR-215757-d5-1, is a deuterated analog of Paquinimod. Paquinimod is a specific and orally active inhibitor of the S100A8/S100A9 complex. This compound has shown significant potential in reducing viral loads in SARS-CoV-2-infected mice and has been studied for its immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Paquinimod-d5-1 involves the deuteration of PaquinimodThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Paquinimod-d5-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Paquinimod-d5-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of deuterated analogs.
Biology: Investigated for its role in modulating immune responses and reducing inflammation.
Medicine: Studied for its potential therapeutic effects in treating autoimmune diseases such as systemic lupus erythematosus and systemic sclerosis.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
Paquinimod-d5-1 exerts its effects by inhibiting the S100A8/S100A9 complex. This inhibition leads to a reduction in the inflammatory response and modulation of the immune system. The compound targets specific molecular pathways involved in immune regulation, making it a promising candidate for treating various inflammatory and autoimmune conditions .
Comparison with Similar Compounds
Similar Compounds
Paquinimod: The non-deuterated analog of Paquinimod-d5-1, known for its immunomodulatory properties.
Quinoline-3-carboxamides: A class of compounds to which Paquinimod belongs, known for their anti-inflammatory and immunomodulatory effects.
Uniqueness
This compound is unique due to its deuterated nature, which can enhance its metabolic stability and reduce its rate of degradation in the body. This makes it potentially more effective and longer-lasting compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-(2,3,4,5,6-pentadeuteriophenyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3/i6D,7D,8D,11D,12D |
InChI Key |
DIKSYHCCYVYKRO-FQGWPHPPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC)C(=O)C2=C(C3=C(C=CC=C3N(C2=O)C)CC)O)[2H])[2H] |
Canonical SMILES |
CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



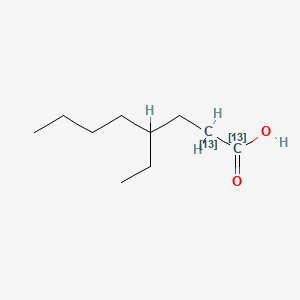
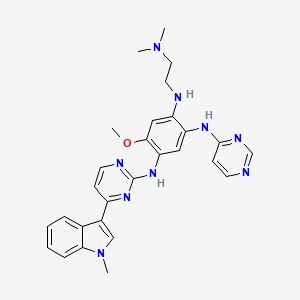



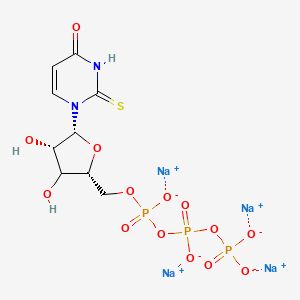


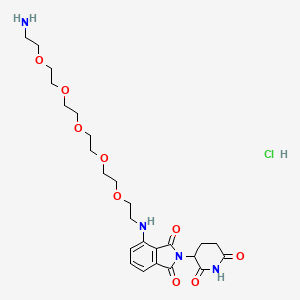
![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
